molecular formula C13H13NO5 B1311498 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 905808-61-9

4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B1311498
CAS No.: 905808-61-9
M. Wt: 263.25 g/mol
InChI Key: JKFQDKGIXAAERF-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C13H13NO5. This compound is characterized by the presence of an isoxazole ring, a methoxyphenoxy group, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with an appropriate isoxazole derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions. The reaction conditions often include controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its isoxazole ring and methoxyphenoxy group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-8-11(12(13(15)16)14-19-8)7-18-10-5-3-4-9(6-10)17-2/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFQDKGIXAAERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC2=CC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170998
Record name 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905808-61-9
Record name 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905808-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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